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Compound of Interest |

Compound Name: 3-Chloro-8-methyl-quinolin-6-ol
Cat. No.: B13030266
Get Quote

Role: Privileged Scaffold & Synthetic Intermediate Primary Applications: Oomycete Fungicides,
CFTR Modulation Chemical Class: Halogenated 6-Hydroxyquinoline

Executive Summary: The Scaffold Utility

3-Chloro-8-methyl-quinolin-6-ol is a specialized heterocyclic core used primarily to position
complex side chains in bioactive molecules. Unlike its isomer 8-hydroxyquinoline (a metal
chelator), the 6-hydroxyquinoline core serves as a nucleophilic platform for etherification.

The specific substitution pattern—3-Chloro and 8-Methyl—is engineered for:

e Metabolic Stability: The 3-chloro substituent blocks the metabolically vulnerable 3-position of
the pyridine ring.

 Lipophilicity & Sterics: The 8-methyl group increases logP and provides steric bulk, often
filling hydrophobic pockets in target proteins like CesA3 (in oomycetes) or CFTR (in human
ion channels).

» Reactivity: The 6-hydroxyl group acts as the "warhead handle," allowing the attachment of
mandelamide or phenyl-propargyl side chains critical for biological activity.
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Chemical Synthesis & Production

The synthesis of this core is non-trivial due to the directing effects of the quinoline ring. Direct
chlorination of 8-methyl-6-hydroxyquinoline often yields mixtures (favoring the 5- or 7-
positions). Therefore, indirect routes or halogen exchange strategies are preferred.

Method A: Halogen Exchange (The "Patent Route")

This method, adapted from industrial fungicide synthesis (e.g., Mandipropamid analogs),
utilizes the more accessible bromo-derivative.

Protocol:

Starting Material:3-Bromo-8-methyl-quinolin-6-ol.
o Reagents: Copper(l) Chloride (CuCl), Potassium Chloride (KCI).
e Solvent:
-Methyl-2-pyrrolidone (NMP) (Deoxygenated).
» Conditions:
o Dissolve 3-bromo-8-methyl-quinolin-6-ol (1.0 eq) in NMP.
o Add CuCl (1.1 eq) and KCI (2.0 eq).

o Heat to 120°C for 2 hours, then ramp to 170°C for 2 hours under inert atmosphere (

)

o Workup: Cool, dilute with water, extract with ethyl acetate, and purify via silica gel
chromatography.

Method B: Modified Skraup Cyclization (De Novo
Synthesis)

For creating the core from aniline precursors.
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e Precursor:4-Amino-3-methylphenol.
e Reagents: 2,2,3-trichloropropanal (or chloromalonaldehyde equivalent).

e Mechanism: The aniline nitrogen attacks the aldehyde; acid-catalyzed cyclization forms the

quinoline ring.

» Note: The presence of the phenol group requires careful pH control or transient protection
(e.g., methoxy) to prevent polymerization during the harsh Skraup conditions.

Visualization: Synthetic Pathway
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Caption: Figure 1. Synthesis of the 3-chloro-8-methyl-quinolin-6-ol core via de novo
cyclization or halogen exchange, leading to bioactive ether derivatives.

Structure-Activity Relationship (SAR)

The biological potency of derivatives stems from the precise arrangement of substituents on
the quinoline ring.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b13030266/docs?utm_src=pdf-body-img#technical-guide-3-chloro-8-methyl-quinolin-6-ol-derivatives-and-analogs
https://www.benchchem.com/product/b13030266/docs?utm_src=pdf-body#technical-guide-3-chloro-8-methyl-quinolin-6-ol-derivatives-and-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13030266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Position

Substituent

Function & SAR Logic

Chlorine

Metabolic Blockade: Prevents
oxidative metabolism at the 3-
position. Electronic: Electron-
withdrawing nature lowers the
pKa of the ring nitrogen,
affecting solubility and

transport.

Hydroxyl

Linker Site: Acts as the
attachment point for lipophilic
side chains (e.g., mandelic
acid amides). The ether
oxygen is crucial for H-bond

acceptance in the active site.

C-8

Methyl

Hydrophobic Clamp: Fills small
hydrophobic pockets in the
target protein (e.g., CesA3).
Sterically hinders the ring
nitrogen, reducing non-specific

binding to metals.

C-2/4/57

Steric Clearance:
Unsubstituted positions allow
the flat aromatic ring to
intercalate or stack within the
binding pocket. Substituents

here often reduce activity.

Visualization: SAR Map
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Caption: Figure 2. Structure-Activity Relationship (SAR) analysis of the 3-chloro-8-methyl-
quinolin-6-ol core.

Biological Applications
A. Agrochemicals: Oomycete Fungicides
This scaffold is most prominent in the development of Carboxylic Acid Amide (CAA) fungicides,

similar to Mandipropamid.[1][2][3]

o Target: Cellulose Synthase 3 (CesA3) in Phytophthora infestans (Potato Late Blight) and
Plasmopara viticola (Grape Downy Mildew).

¢ Mechanism: The quinoline derivative binds to the CesA3 enzyme, inhibiting cell wall
biosynthesis. The 3-Cl and 8-Me groups are critical for fitting the specific mutant pockets that
confer resistance to older drugs.

o Key Derivative:N-[2-(3-chloro-8-methylquinolin-6-yloxy)ethyl]-amides.

B. Pharmaceuticals: CFTR Modulators

Recent medicinal chemistry efforts have screened quinoline-6-ol derivatives for correcting the
folding or gating defects of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
protein.
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» Role: The scaffold acts as a "potentiator," stabilizing the open state of the chloride channel.
Experimental Protocol: Etherification
Standard procedure to convert the scaffold into a bioactive probe.

e Setup: Flame-dried round-bottom flask, inert atmosphere (

)

e Reagents:

(¢]

3-Chloro-8-methyl-quinolin-6-ol (1.0 eq)

[¢]

Alkyl Halide (e.g., Benzyl bromide or specialized amide linker) (1.1 eq)

[¢]

Potassium Carbonate (

) (2.0 eq) or Cesium Carbonate (

) (1.5 eq)

Solvent: DMF or Acetonitrile.

o

e Procedure:

o Suspend the quinolin-6-ol and base in the solvent. Stir for 15 min at RT to generate the
phenoxide anion.

o Add the alkyl halide dropwise.[4]
o Heat to 60-80°C and monitor by TLC/LC-MS (typically 2—6 hours).
« Purification: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over

. Purify via flash chromatography (Hexane/EtOAc gradient).
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e Synthesis of 3-chloro-6-hydroxyquinoline derivatives.European Patent EP1817309B1.
(2005). Describes the copper-catalyzed halogen exchange from bromo- to chloro-quinolines.

e Mandipropamid targets the cellulose synthase-like PiCesA3.Molecular Plant Pathology.
(2010). Details the mechanism of action for related CAA fungicides.

e Acetamide compounds as fungicides.World Intellectual Property Organization
W02006058700A1. (2006). Primary patent disclosing the 3-chloro-8-methyl-quinolin-6-yl
moiety as a bioactive substituent.

¢ Macrocycles as CFTR Modulators.World Intellectual Property Organization
W02022194399A1. (2022). Describes the use of 3-bromo/chloro-8-methylquinolin-6-ol
intermediates in cystic fibrosis drug synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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